molecular formula C9H5BrClN B3027030 5-Bromo-3-chloroquinoline CAS No. 1215770-74-3

5-Bromo-3-chloroquinoline

Cat. No.: B3027030
CAS No.: 1215770-74-3
M. Wt: 242.50
InChI Key: KOHNMTFDJUZQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

5-Bromo-3-chloroquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives are often bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial drugs .

Mode of Action

Quinoline derivatives typically interact with their targets by binding to the active site of the enzyme, inhibiting its function . This interaction can lead to the disruption of DNA replication in bacteria, preventing their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA replication in bacteria, given its potential targets. By inhibiting enzymes like gyrase and topoisomerase IV, the compound can disrupt the unwinding of the DNA helix, a critical step in DNA replication . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetics of a drug depend on factors such as its chemical properties and patient-related factors like renal function, genetic makeup, sex, and age . These factors can influence the absorption, distribution, metabolism, and excretion (ADME) of the drug, impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial DNA replication. This disruption could lead to the inhibition of bacterial growth and proliferation, potentially making the compound useful as an antibacterial agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and its interaction with its targets . Additionally, the presence of other substances in the environment could potentially affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the direct bromination of 3-chloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

5-Bromo-3-chloroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromoquinoline
  • 3-Chloroquinoline
  • 5-Chloro-3-bromoquinoline

Comparison: 5-Bromo-3-chloroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. Compared to 5-Bromoquinoline and 3-Chloroquinoline, the dual halogenation in this compound can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

5-bromo-3-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHNMTFDJUZQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Cl)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736808
Record name 5-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215770-74-3
Record name 5-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloroquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloroquinoline
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-chloroquinoline
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-chloroquinoline
Reactant of Route 5
5-Bromo-3-chloroquinoline
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.